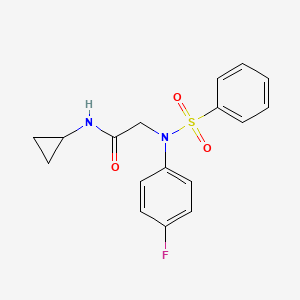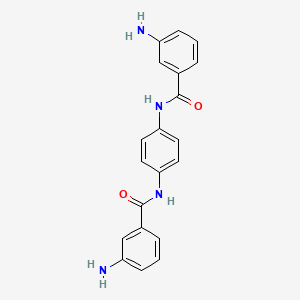![molecular formula C18H19N3O2 B5793743 ethyl 3,7-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5793743.png)
ethyl 3,7-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,7-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate, also known as DMPP, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPP is a pyrazolopyrimidine derivative that exhibits a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In
Wirkmechanismus
The mechanism of action of ethyl 3,7-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is complex and involves the modulation of multiple signaling pathways and cellular processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of pro-inflammatory mediators. This compound also modulates the activity of transient receptor potential (TRP) channels, which play a crucial role in pain sensation and inflammation. Moreover, this compound induces apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. Finally, this compound has been shown to modulate the activity of immune cells, including T cells, B cells, and macrophages, by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects
This compound exhibits a range of biochemical and physiological effects, depending on the target cells and tissues. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in various cell types, including macrophages and synoviocytes. This compound also inhibits the activity of COX-2 and LOX, leading to a decrease in the production of prostaglandins and leukotrienes. Moreover, this compound modulates the activity of TRP channels, such as TRPV1 and TRPA1, leading to a reduction in pain sensation and inflammation. Finally, this compound induces apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 3,7-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. This compound is also relatively easy to synthesize and purify, making it a suitable candidate for drug development. However, this compound has some limitations, including its poor solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics. Moreover, this compound can exhibit some cytotoxic effects at high concentrations, which can limit its therapeutic applications.
Zukünftige Richtungen
There are several future directions for ethyl 3,7-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate research, including the development of novel this compound derivatives with improved pharmacokinetic and pharmacodynamic properties. Moreover, this compound can be used as a lead compound for the development of new drugs targeting various diseases, including cancer, inflammation, and neurodegeneration. Finally, this compound can be used as a tool compound to study the molecular mechanisms underlying pain sensation, inflammation, and apoptosis.
Synthesemethoden
The synthesis of ethyl 3,7-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate involves a multi-step process that includes the condensation of 4-methylacetophenone with hydrazine hydrate to form 4-methyl-3-hydrazinylidenepentan-2-one. This intermediate product is then reacted with ethyl acetoacetate to form this compound. The yield of this compound synthesis is around 60%, and the purity can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethyl 3,7-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. This compound has been shown to exhibit potent anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and modulating the activity of ion channels and receptors. This compound has also been demonstrated to have antitumor effects by inducing apoptosis and inhibiting angiogenesis in cancer cells. Moreover, this compound has been shown to have neuroprotective and immunomodulatory effects, making it a promising candidate for the treatment of neurodegenerative diseases and autoimmune disorders.
Eigenschaften
IUPAC Name |
ethyl 3,7-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-5-23-18(22)15-10-19-17-12(3)16(20-21(17)13(15)4)14-8-6-11(2)7-9-14/h6-10H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQCDNVNXPLXQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C(=N2)C3=CC=C(C=C3)C)C)N=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-dichloro-6-[(8-quinolinylamino)methyl]phenol](/img/structure/B5793668.png)
![N'-[(2,6-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5793675.png)


![N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5793702.png)

![2-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5793709.png)

![4-({N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B5793725.png)
![5-methyl-N-(4-{N-[(3-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5793732.png)

![N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5793759.png)
